5-Bromonaphthalen-2-amine hydrochloride
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Overview
Description
5-Bromonaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H8BrN·HCl. It is a derivative of naphthalene, where a bromine atom is substituted at the 5th position and an amine group at the 2nd position, forming a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromonaphthalen-2-amine hydrochloride typically involves the bromination of naphthalene followed by amination. One common method is the bromination of naphthalene to form 5-bromonaphthalene, which is then subjected to amination using ammonia or an amine source under appropriate conditions to yield 5-Bromonaphthalen-2-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromonaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives, and reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromonaphthalen-2-amine hydrochloride is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Potential use in drug discovery and development due to its structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromonaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine and amine groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromonaphthalen-1-amine
- 4-Bromonaphthalen-2-amine
- 2-Bromonaphthalen-1-amine
Uniqueness
5-Bromonaphthalen-2-amine hydrochloride is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable in specific synthetic and research applications .
Biological Activity
5-Bromonaphthalen-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.
This compound is a halogenated aromatic amine characterized by the presence of a bromine atom and an amine group. Its molecular formula is C10H8BrN⋅HCl, and it has been shown to possess unique reactivity due to these functional groups. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving brominated naphthalene derivatives.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. It has been shown to inhibit cell proliferation in certain cancer lines by interfering with specific signaling pathways.
- Enzyme Inhibition : The compound acts as an inhibitor for several cytochrome P450 enzymes, notably CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and pharmacokinetics, which is crucial for understanding drug interactions .
The mechanism by which this compound exerts its biological effects primarily involves:
- Receptor Binding : The amine group facilitates binding to various receptors, potentially modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways.
- Nucleophilic Reactivity : The presence of the amine group enhances the compound's nucleophilicity, allowing it to participate in electrophilic substitution reactions with biological macromolecules such as proteins and nucleic acids .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity.
- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was calculated to be approximately 15 µM after 48 hours of treatment, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | CYP Inhibition |
---|---|---|---|
5-Bromonaphthalen-2-amine HCl | Yes | Yes | CYP1A2, CYP2C9 |
4-Bromonaphthalen-2-amine HCl | Moderate | No | CYP1A2 |
6-Bromonaphthalen-2-amine HCl | Low | Yes | CYP3A4 |
Properties
IUPAC Name |
5-bromonaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h1-6H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOJWPKBPIRZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377035-12-4 |
Source
|
Record name | 5-bromonaphthalen-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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